molecular formula C6H6BrN3 B3046824 2-(4-Bromo-1-methyl-1H-pyrazol-5-yl)acetonitrile CAS No. 1310379-54-4

2-(4-Bromo-1-methyl-1H-pyrazol-5-yl)acetonitrile

Cat. No.: B3046824
CAS No.: 1310379-54-4
M. Wt: 200.04
InChI Key: NJYXVTFDPRFPAE-UHFFFAOYSA-N
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Description

2-(4-Bromo-1-methyl-1H-pyrazol-5-yl)acetonitrile is a heterocyclic compound featuring a pyrazole ring substituted with a bromine atom at position 4, a methyl group at position 1, and an acetonitrile moiety at position 5. Its molecular formula is C₆H₆BrN₃, with a molecular weight of 200.04 g/mol (calculated). The nitrile group enhances its reactivity in nucleophilic additions and cyclization reactions, making it a versatile intermediate in medicinal chemistry and agrochemical synthesis .

The compound’s electronic structure, particularly the electron-withdrawing effects of the bromine and nitrile groups, influences its HOMO-LUMO gap and charge distribution. Quantum chemical studies on related pyrazole systems () reveal that non-planar molecular geometries and localized electron density on the pyrazole ring are common, which may correlate with its reactivity in cross-coupling or heterocyclic functionalization reactions .

Properties

IUPAC Name

2-(4-bromo-2-methylpyrazol-3-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrN3/c1-10-6(2-3-8)5(7)4-9-10/h4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJYXVTFDPRFPAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)Br)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001252101
Record name 1H-Pyrazole-5-acetonitrile, 4-bromo-1-methyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1310379-54-4
Record name 1H-Pyrazole-5-acetonitrile, 4-bromo-1-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1310379-54-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole-5-acetonitrile, 4-bromo-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001252101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-1-methyl-1H-pyrazol-5-yl)acetonitrile typically involves the reaction of 4-bromo-1-methyl-1H-pyrazole with acetonitrile under specific conditions. One common method involves the use of a base, such as sodium hydride, to deprotonate the acetonitrile, followed by nucleophilic substitution at the 5-position of the pyrazole ring . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-1-methyl-1H-pyrazol-5-yl)acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrazoles, while cyclization reactions can produce fused heterocyclic compounds .

Mechanism of Action

The mechanism of action of 2-(4-Bromo-1-methyl-1H-pyrazol-5-yl)acetonitrile depends on its specific application. In medicinal chemistry, it may act as an inhibitor by binding to the active site of enzymes or receptors, thereby blocking their activity . The molecular targets and pathways involved vary based on the specific biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, electronic, and functional differences between 2-(4-Bromo-1-methyl-1H-pyrazol-5-yl)acetonitrile and analogous compounds:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Notable Properties
2-(4-Bromo-1-methyl-1H-pyrazol-5-yl)acetonitrile (Target) C₆H₆BrN₃ 1-methyl, 4-Br, 5-acetonitrile 200.04 High reactivity due to nitrile group; potential intermediate in drug synthesis.
2-(4-Bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile (Ev7) C₇H₅BrF₃N₃ 1-acetonitrile, 4-Br, 5-methyl, 3-CF₃ 268.03 Strong electron-withdrawing CF₃ group; discontinued commercial availability.
2-(2-Bromo-1H-benzo[d]imidazol-1-yl)acetonitrile (Ev3) C₉H₇BrN₃ Benzimidazole core, 2-Br, 1-acetonitrile 237.07 48% synthesis yield; aromatic benzimidazole system alters π-π stacking behavior.
Methyl 2-(4-bromo-1H-pyrazol-1-yl)acetate (Ev9) C₆H₆BrN₂O₂ 1-methyl ester, 4-Br 217.03 Ester group enables hydrolysis to carboxylic acids; lower reactivity vs. nitrile.
(4-Bromo-1H-pyrazol-1-yl)acetonitrile (Ev8) C₅H₄BrN₃ 1-acetonitrile, 4-Br (no methyl group) 185.01 Simpler structure; used in selective synthetic transformations.

Structural and Electronic Differences

  • Substituent Effects :

    • The trifluoromethyl (-CF₃) group in ’s compound introduces strong electron-withdrawing effects, reducing electron density on the pyrazole ring compared to the target compound. This may hinder electrophilic substitution but enhance stability under oxidative conditions .
    • The benzimidazole derivative () features a fused aromatic system, increasing molecular rigidity and altering electronic properties. Its NMR spectrum (δ 7.87–7.42 ppm for aromatic protons) contrasts with pyrazole-based compounds, which typically exhibit simpler splitting patterns .
  • HOMO-LUMO Analysis :
    DFT studies () on pyrazole derivatives show that HOMO orbitals localize on the pyrazole ring, while LUMO orbitals extend to substituents like nitriles. The target compound’s HOMO-LUMO gap is likely narrower than that of the trifluoromethyl analogue (), enhancing its electrophilicity .

Research Tools and Methodologies

  • Crystallography :
    The SHELX suite () is widely used for refining crystal structures of pyrazole derivatives, though the target compound’s structure remains undetermined in the provided data .

Biological Activity

2-(4-Bromo-1-methyl-1H-pyrazol-5-yl)acetonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. The pyrazole ring structure is known for its diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. This article explores the biological activity of this specific compound, highlighting key research findings, case studies, and relevant data.

Antimicrobial Activity

Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. A study evaluating various pyrazole compounds demonstrated that derivatives similar to 2-(4-Bromo-1-methyl-1H-pyrazol-5-yl)acetonitrile showed effective inhibition against several bacterial strains. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.22 to 0.25 μg/mL for the most active derivatives, showcasing their potential as antimicrobial agents against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound's potential as an anticancer agent has also been investigated. In vitro studies have shown that related pyrazole derivatives possess activity against prostate cancer cell lines by acting as androgen receptor (AR) modulators. These compounds exhibited high affinity and strong antagonistic activity towards AR, inhibiting cell proliferation effectively . This suggests that 2-(4-Bromo-1-methyl-1H-pyrazol-5-yl)acetonitrile may have similar properties, warranting further exploration in cancer therapeutics.

Study on Antimicrobial Efficacy

In a comparative study of pyrazole derivatives, a compound structurally related to 2-(4-Bromo-1-methyl-1H-pyrazol-5-yl)acetonitrile was evaluated for its antimicrobial efficacy. The study reported that the tested derivatives displayed significant bactericidal activity with MIC values indicating effective inhibition of biofilm formation in pathogenic bacteria .

Evaluation of Anticancer Activity

Another study focused on the anticancer effects of pyrazole derivatives demonstrated that compounds with similar structures to 2-(4-Bromo-1-methyl-1H-pyrazol-5-yl)acetonitrile inhibited the growth of AR-dependent prostate cancer cells. The results highlighted the compound's ability to modulate AR activity, suggesting its potential role in treating hormone-dependent cancers .

Data Summary

Activity Type MIC (μg/mL) Cell Line Effect
Antimicrobial0.22 - 0.25Staphylococcus aureusSignificant inhibition
AnticancerN/AProstate cancer cell linesInhibition of proliferation

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for preparing 2-(4-Bromo-1-methyl-1H-pyrazol-5-yl)acetonitrile, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves functionalization of 4-bromo-1-methyl-1H-pyrazole precursors. For example, brominated pyrazole derivatives (e.g., 4-Bromo-1-methyl-1H-pyrazole, CAS 15803-02-8) can undergo nucleophilic substitution or cross-coupling reactions with acetonitrile-containing reagents. Optimization includes controlling temperature (e.g., 60–80°C), using catalysts like palladium for coupling reactions, and monitoring reaction progress via TLC or HPLC. Post-synthesis purification via column chromatography or recrystallization ensures >95% purity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral discrepancies resolved?

  • Methodological Answer : Key techniques include:

  • 1H/13C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d6) and compare with predicted chemical shifts from computational tools (e.g., ACD/Labs).
  • IR Spectroscopy : Confirm nitrile (C≡N) stretch near 2240 cm⁻¹ and pyrazole ring vibrations.
  • Mass Spectrometry (HRMS) : Validate molecular formula (C6H5BrN3) with isotopic patterns matching bromine.
    Discrepancies (e.g., unexpected splitting in NMR) may arise from impurities or tautomerism; 2D NMR (COSY, HSQC) or X-ray crystallography can resolve ambiguities .

Q. What purification strategies ensure high-purity yields for this compound in academic research?

  • Methodological Answer : Post-synthesis, use gradient column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product. For crystalline samples, recrystallization from ethanol or acetonitrile improves purity. Purity validation via HPLC (C18 column, UV detection at 254 nm) and elemental analysis (C, H, N) ensures compliance with research standards .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) with SHELXL refine the structural parameters of this compound?

  • Methodological Answer : SC-XRD data collection at 100 K (Mo-Kα radiation) followed by structure solution via direct methods in SHELXS and refinement in SHELXL. Key steps:

  • Model Building : Assign bromine and nitrile positions using difference Fourier maps.
  • Refinement : Apply anisotropic displacement parameters for non-H atoms and constrain H atoms geometrically.
  • Validation : Check R-factor convergence (<5%) and analyze residual electron density for disorder. SHELXTL (Bruker AXS) interfaces streamline macromolecular refinements .

Q. How can researchers address contradictions between spectroscopic data and computational predictions for this compound?

  • Methodological Answer : Discrepancies (e.g., NMR chemical shifts deviating by >0.5 ppm) may stem from solvent effects or conformational flexibility. Strategies include:

  • Solvent Correction : Re-run NMR in alternative solvents (CDCl3 vs. DMSO-d6).
  • DFT Calculations : Use Gaussian or ORCA to simulate spectra at the B3LYP/6-31G* level, incorporating solvent models (e.g., PCM).
  • Experimental Cross-Verification : Compare with SC-XRD bond lengths/angles to validate structural assumptions .

Q. What strategies are effective for designing bioactive derivatives of this compound, and how are their pharmacological activities assessed?

  • Methodological Answer :

  • Derivatization : Replace bromine with aryl groups via Suzuki-Miyaura coupling or introduce substituents at the nitrile group (e.g., hydrolysis to carboxylic acid).
  • Activity Screening : Test derivatives in vitro against cancer cell lines (e.g., MTT assay) or microbial strains (MIC determination).
  • SAR Analysis : Correlate structural modifications (e.g., electron-withdrawing groups at pyrazole) with activity trends. Recent studies on diarylpyrazoles highlight σ-receptor antagonism as a promising therapeutic target .

Q. What computational methods predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :

  • DFT Calculations : Optimize transition states for Suzuki or Buchwald-Hartwig reactions using M06-2X/def2-TZVP.
  • NBO Analysis : Evaluate charge distribution to identify electrophilic/nucleophilic sites (e.g., bromine as leaving group).
  • Experimental Validation : Compare predicted activation energies with kinetic data from GC-MS monitoring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Bromo-1-methyl-1H-pyrazol-5-yl)acetonitrile
Reactant of Route 2
2-(4-Bromo-1-methyl-1H-pyrazol-5-yl)acetonitrile

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